2-Ethynyl-5-methoxythiophene

Conjugated polymers Optoelectronics Photoluminescence

2-Ethynyl-5-methoxythiophene (CAS 878886-76-1) is a heterocyclic building block featuring a thiophene core substituted with an ethynyl group at the 2-position and a methoxy group at the 5-position. With a molecular formula of C₇H₆OS and a molecular weight of 138.19 g·mol⁻¹, it belongs to the class of functionalized thiophenes utilized as intermediates in organic electronics, click chemistry, and conjugated polymer synthesis.

Molecular Formula C7H6OS
Molecular Weight 138.19 g/mol
Cat. No. B13409596
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Ethynyl-5-methoxythiophene
Molecular FormulaC7H6OS
Molecular Weight138.19 g/mol
Structural Identifiers
SMILESCOC1=CC=C(S1)C#C
InChIInChI=1S/C7H6OS/c1-3-6-4-5-7(8-2)9-6/h1,4-5H,2H3
InChIKeyNSKHFEWVOUCASH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Ethynyl-5-methoxythiophene Procurement-Quality Evidence and Comparator Differentiation Guide


2-Ethynyl-5-methoxythiophene (CAS 878886-76-1) is a heterocyclic building block featuring a thiophene core substituted with an ethynyl group at the 2-position and a methoxy group at the 5-position . With a molecular formula of C₇H₆OS and a molecular weight of 138.19 g·mol⁻¹, it belongs to the class of functionalized thiophenes utilized as intermediates in organic electronics, click chemistry, and conjugated polymer synthesis [1]. The compound is commercially available through specialty chemical suppliers, typically at research-grade purity (≥95%), with documented pricing for 500 mg quantities .

Why 2-Ethynyl-5-methoxythiophene Cannot Be Replaced by Unsubstituted or Alkyl-Substituted 2-Ethynylthiophenes


The 5-methoxy substituent is not a passive structural element; it functions as a strong electron-donating group that significantly modulates the electronic structure, solubility, and reactivity of the ethynylthiophene scaffold [1]. Attempts to replace 2-ethynyl-5-methoxythiophene with 2-ethynylthiophene (CAS 4298-52-6) or 2-ethynyl-5-methylthiophene (CAS 81294-10-2) alter both the HOMO/LUMO energetics and the regiochemical outcome of subsequent cross-coupling or click reactions [2]. In polymerization contexts, literature explicitly demonstrates that 2-ethynylthiophenes produce low polymer yields compared to 3-ethynylthiophene isomers, whereas the electron-rich methoxy group can alter polymerization kinetics and the optoelectronic properties of the resulting conjugated polymers [3].

Quantitative Comparator Evidence: 2-Ethynyl-5-methoxythiophene vs. 2-Ethynylthiophene and 2-Ethynyl-5-methylthiophene


Photoluminescence Emission of Poly(2-ethynylthiophene): Baseline for Electron-Donor Modulation

Poly(2-ethynylthiophene), prepared via WCl₆–Ph₄Sn catalysis, exhibits a photoluminescence (PL) emission maximum at 456 nm (2.72 eV) [1]. The incorporation of a 5-methoxy electron-donating group in 2-ethynyl-5-methoxythiophene is expected to raise the HOMO level, reduce the HOMO–LUMO gap, and induce a bathochromic shift of the PL peak compared to the unsubstituted analogue. While direct PL data for poly(2-ethynyl-5-methoxythiophene) are not yet reported in peer-reviewed literature, methoxy substitution on thiophene rings has been shown to shift absorption maxima by 20–30 nm (bathochromic) relative to non-methoxylated analogs and raise HOMO energies by approximately 0.2 eV [2].

Conjugated polymers Optoelectronics Photoluminescence

Transition-Metal-Catalyzed Polymerization Yield: 2-Ethynyl vs. 3-Ethynyl Regioisomer Selectivity

In transition-metal-catalyzed polymerizations, 2-ethynylthiophenes consistently give lower polymer yields than their 3-ethynyl counterparts. Specifically, 3-ethynylthiophenes produce polymers in high yields, whereas 2-ethynylthiophenes polymerize in low yields under identical conditions [1]. The introduction of a 5-methoxy substituent modifies the electron density on the thiophene ring, which can influence the coordination of the metal catalyst and the propagation kinetics, potentially altering the yield profile. No direct comparative polymerization yield data for 2-ethynyl-5-methoxythiophene vs. 2-ethynylthiophene have been published; however, the regiochemical constraint (2-ethynyl position) is a well-documented limiting factor.

Polymer chemistry Metathesis polymerization Regioselectivity

HOMO Energy Level Modulation by Terminal Substituents: Methoxy vs. Methyl and Unsubstituted Thiophenes

Systematic DFT and experimental studies on thiophene–phenylene co-oligomers demonstrate that terminal methoxy substitution raises the HOMO energy level by approximately +0.20 eV relative to unsubstituted analogs, whereas methyl substitution produces a smaller shift (+0.10 eV) [1]. For 2-ethynyl-5-methoxythiophene, the combination of the ethynyl linker and the electron-donating methoxy group is expected to produce a HOMO level lying between −5.6 and −5.3 eV (estimated), compared to approximately −5.8 eV for 2-ethynylthiophene and −5.7 eV for 2-ethynyl-5-methylthiophene (based on extrapolation from reported thiophene HOMO values) [2].

Electronic structure DFT calculations Cyclic voltammetry

Procurement Cost Comparison: Premium Pricing Reflects Synthetic Complexity

2-Ethynyl-5-methoxythiophene commands a significant price premium over its unsubstituted and methyl-substituted analogs. The 500 mg price from a European supplier is €2,320.00 , whereas 2-ethynylthiophene (CAS 4298-52-6) is available at approximately $96.00 per gram (TCI America) and 2-ethynyl-5-methylthiophene (CAS 81294-10-2) at approximately $100–200 per gram . This represents an approximate 100–200× cost multiplier per gram, driven by the additional synthetic step (bromination of 2-methoxythiophene followed by Sonogashira coupling) and lower commercial availability.

Chemical procurement Cost analysis Supplier comparison

High-Value Application Scenarios for 2-Ethynyl-5-methoxythiophene Based on Quantified Differentiators


Donor–Acceptor Conjugated Polymers for Organic Photovoltaics (OPV)

The elevated HOMO level (estimated −5.6 to −5.3 eV) of 2-ethynyl-5-methoxythiophene, compared to −5.8 eV for unsubstituted 2-ethynylthiophene [1], makes the methoxy analog a more effective electron-donating comonomer in donor–acceptor (D–A) polymer backbones. This HOMO elevation, equivalent to a ~0.2 eV shift, reduces the band gap when paired with a low-LUMO acceptor unit (e.g., diketopyrrolopyrrole or naphthalene diimide), enhancing light harvesting in the visible region [2]. The expected bathochromic shift of 20–30 nm in absorption further supports its use in OPV active layers designed for broader spectral coverage.

Click Chemistry Functionalization for Bioelectronics and Sensor Interfaces

The terminal ethynyl group enables copper(I)-catalyzed azide–alkyne cycloaddition (CuAAC) for site-selective bioconjugation, while the 5-methoxy group provides an electron-rich thiophene environment that can enhance the electrochemical stability and lower the oxidation potential of the resulting triazole-linked constructs [1]. This dual functionality—clickable handle plus electronic tuning—is not available with 2-ethynylthiophene or 2-ethynyl-5-methylthiophene, where the absence of the methoxy group results in a less electron-rich scaffold and hence a higher oxidation onset in electrochemical applications [2].

Small-Molecule Hole-Transport Materials (HTMs) for Perovskite Solar Cells

The 0.2 eV HOMO elevation induced by the 5-methoxy group positions 2-ethynyl-5-methoxythiophene as a building block for hole-transport materials that require energy-level matching with the perovskite valence band (~−5.4 eV). The methoxy derivative is predicted to provide a better energetic alignment than 2-ethynylthiophene (HOMO ≈ −5.8 eV), potentially reducing the voltage loss at the HTM/perovskite interface [1]. The ethynyl group further permits Sonogashira-based modular assembly of extended π-conjugated HTM structures [2].

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